molecular formula C10H11Cl2N3O2 B1143095 Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate CAS No. 171091-03-5

Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate

Cat. No.: B1143095
CAS No.: 171091-03-5
M. Wt: 276.11924
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate typically involves the reaction of ethyl 2-aminoacetate with 2,4-dichlorophenylhydrazine under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate involves its interaction with specific molecular targets and pathways. The hydrazono group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the dichlorophenyl ring can interact with hydrophobic regions of proteins, potentially altering their activity .

Comparison with Similar Compounds

Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate can be compared with similar compounds such as:

Properties

IUPAC Name

ethyl (2Z)-2-amino-2-[(2,4-dichlorophenyl)hydrazinylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N3O2/c1-2-17-10(16)9(13)15-14-8-4-3-6(11)5-7(8)12/h3-5,14H,2H2,1H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFKHQNRZCFCMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=C(C=C(C=C1)Cl)Cl)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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